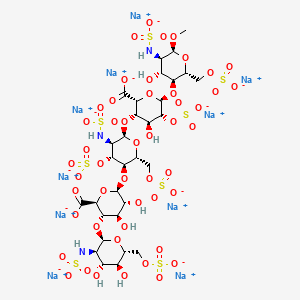
Keto-anhydrokinamycin
Overview
Description
Keto-anhydrokinamycin is a keto-epoxide kinamycin intermediate . It is one of the new colored components of Streptomyces murayamaensis, the producer of the kinamycins . It has been isolated and its structure determined by a combination of mass spectral, high field NMR, and biosynthetic techniques .
Synthesis Analysis
The synthesis of Keto-anhydrokinamycin is part of the biosynthetic pathway of kinamycin D . The kinamycins are derived from a decaketide that cyclizes to the benzanthraquinone which undergoes a remarkable process of oxidation/nitrogen-insertion/ring-contraction . The role of these new intermediates in kinamycin biosynthesis is discussed .Chemical Reactions Analysis
The chemical reactions involving Keto-anhydrokinamycin are part of the biosynthetic pathway of kinamycin D . The kinamycins are derived from a decaketide that cyclizes to the benzanthraquinone which undergoes a remarkable process of oxidation/nitrogen-insertion/ring-contraction .Scientific Research Applications
Biosynthetic Pathway and Structural Analysis
Keto-anhydrokinamycin, identified as an intermediate in the biosynthesis of kinamycin, plays a crucial role in the formation of benz[b]carbazole skeleton, a key structural feature in kinamycin D. Its structure and role in kinamycin biosynthesis have been elucidated using mass spectral, high field NMR, and biosynthetic techniques (Seaton & Gould, 1989).
Role in Antidepressant Effects
Though not directly related to keto-anhydrokinamycin, studies on ketamine, a compound with a similar ketone functional group, have shown rapid antidepressant responses, implicating the mammalian target of rapamycin (mTOR) in its mechanism. These findings could provide insights into the potential neurological applications of keto-anhydrokinamycin and related compounds (Dwyer & Duman, 2013).
Ketogenic Diet and mTOR Pathway
The ketogenic diet, known for its high-fat, low-carbohydrate regimen, inhibits the mammalian target of rapamycin (mTOR) pathway. This link to the mTOR pathway, which is also implicated in the antidepressant effects of ketamine, could provide a theoretical basis for exploring the effects of keto-anhydrokinamycin in various neurological conditions (McDaniel et al., 2011).
Interaction with Ribosomal Target Site
Keto-anhydrokinamycin, due to its keto group, could potentially interact with ribosomal target sites similarly to ketolides, a class of antimicrobials derived from macrolides. This interaction is crucial for their antimicrobial activities and could imply similar potential in keto-anhydrokinamycin (Douthwaite & Champney, 2001).
Potential in Antidepressant Mechanisms
Ketamine’s role as an antidepressant, operating through N-methyl-D-aspartate receptor antagonism and mTOR activation, can be seen as a parallel for exploring similar mechanisms in keto-anhydrokinamycin. This could be particularly relevant in the field of neuropharmacology and the development of new antidepressant agents (Zanos & Gould, 2018).
properties
IUPAC Name |
(3S,4S,6S)-3,13-dihydroxy-6-methyl-7,11,18-trioxo-5-oxa-9-azapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O6/c1-18-16(25)12-10(15(24)17(18)26-18)9-11(20(12)5-19)14(23)8-6(13(9)22)3-2-4-7(8)21/h2-4,15,17,21,24H,1H3/t15-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOPCMAEMQJTG-RYQLBKOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Benz(b)oxireno(h)carbazole-3-carbonitrile, 1a,2,4,9,10,10a-hexahydro-5,10-dihydroxy-1a-methyl-2,4,9-trioxo-, (1aS-(1aalpha,10beta,10aalpha))- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)












